molecular formula C10H18ClNO2 B1375633 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride CAS No. 2060009-09-6

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

Cat. No.: B1375633
CAS No.: 2060009-09-6
M. Wt: 219.71 g/mol
InChI Key: DWWGXDZZIOAPII-UHFFFAOYSA-N
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Description

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride is a bicyclic compound featuring a rigid 3-azabicyclo[3.3.1]nonane core fused with an acetic acid moiety, which is protonated as a hydrochloride salt. Key properties include:

  • Molecular Formula: C₁₀H₁₆ClNO₂ (base: C₁₀H₁₅NO₂)
  • Molecular Weight: 181.23 g/mol (base), with the hydrochloride contributing ~36.46 g/mol .
  • Purity: ≥95% (typical for laboratory-grade synthesis) .

The compound’s structure is distinct due to the acetic acid substituent at the 9-position of the bicyclic system, which may confer unique solubility and reactivity compared to other derivatives.

Properties

IUPAC Name

2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7;/h7-9,11H,1-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWGXDZZIOAPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the bicyclic structure through a series of cyclization reactions. This can be achieved using starting materials such as cyclohexanone and an appropriate amine.

    Introduction of the acetic acid moiety: The acetic acid group is introduced through a reaction with a suitable acylating agent, such as acetyl chloride, under acidic conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-azabicyclo[3.3.1]nonane framework is a versatile scaffold for drug discovery. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Use Key Differences from Target Compound Reference
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride Acetic acid at 9-position; hydrochloride salt 217.69 Not explicitly stated (likely research use) Reference compound with polar acetic acid group
3-Azabicyclo[3.3.1]nonan-9-one hydrochloride Ketone at 9-position 175.66 Intermediate in synthesis Lacks acetic acid; ketone enhances electrophilicity
Thiencynonate hydrochloride 2'-Cyclopentyl-2'-hydroxyl-2'-thienylacetate ~450 (estimated) Muscarinic M₁ receptor antagonist Bulkier ester group; chiral tertiary alcohol
Mazaticol hydrochloride 6,6,9-Trimethyl-3-ol substituent 287.82 Antiparkinsonian agent Methyl groups enhance lipophilicity; alcohol substituent
5-(3-Hydroxyphenyl)-3-azabicyclo[3.3.1]nonane hydrobromide 3-Hydroxyphenyl at 5-position ~290 (estimated) Opioid receptor modulation (NIH 9234) Aromatic substituent; hydrobromide salt

Key Observations :

Structural Variations :

  • The target compound’s acetic acid group distinguishes it from ketone (e.g., ), ester (e.g., ), and aromatic derivatives (e.g., ). This polar group may enhance aqueous solubility, critical for bioavailability.
  • Salt forms : Hydrochloride is common (target compound, ), while hydrobromide () and free bases (e.g., ) are also observed, affecting crystallinity and stability.

Biological Activity: Thiencynonate hydrochloride () demonstrates the impact of stereochemistry: its (S)-enantiomer shows superior anticholinergic activity due to optimized receptor interactions. Mazaticol hydrochloride () highlights how alkyl substituents (e.g., methyl groups) improve CNS penetration, relevant for antiparkinsonian effects.

Synthetic Accessibility: The target compound’s synthesis likely involves functionalization of the 9-position, analogous to methods for 3-substituted-3-azabicyclo[3.3.1]nonan-9-amines (e.g., catalytic hydrogenation of oximes ). Thiencynonate’s resolution via diastereomeric salts () underscores the importance of chiral purity in pharmacological efficacy.

Safety and Stability: Derivatives like 3-Azabicyclo[3.3.1]nonan-9-one hydrochloride () carry hazards (H302, H315), suggesting shared risks for the target compound. Storage under inert atmosphere (2–8°C) is common for stability .

Research Implications

The 3-azabicyclo[3.3.1]nonane core’s versatility enables diverse pharmacological applications.

  • Metal chelation : Due to the carboxylic acid moiety.
  • Prodrug development : Esterification or amidation could modulate bioavailability.
  • Targeted drug design : Rigid scaffold may reduce off-target effects in neurological or metabolic disorders.

Biological Activity

2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride (CAS Number: 2060009-09-6) is a bicyclic compound notable for its unique structure that includes a nitrogen atom within the bicyclic framework. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C10H17NO2·HCl
  • Molecular Weight : 219.71 g/mol
  • IUPAC Name : 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetic acid; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of their activity. The precise pathways and molecular interactions remain an area of ongoing research.

Antimicrobial and Antiviral Properties

Research indicates that compounds related to azabicyclo-nonanes exhibit significant activity against protozoan parasites, including Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness. Notably, derivatives of azabicyclo-nonanes have demonstrated submicromolar activity against these pathogens, suggesting a promising therapeutic potential.

Case Studies

  • Antiprotozoal Activity :
    • A study synthesized various hybrids of azabicyclo-nonanes and tested them against P. falciparum NF54 strain, revealing IC50 values ranging from 0.023 to 0.694 µM, indicating potent antimalarial activity .
    • Compounds with specific substitutions on the pyrimidine scaffold showed enhanced selectivity and efficacy against resistant strains of P. falciparum K1, making them candidates for further development .
  • Selectivity and Efficacy :
    • The selectivity index (SI) for certain compounds reached values as high as 155.6, showcasing their potential as selective agents against protozoan infections without significant toxicity to host cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimalarial0.023–0.694
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSimilar bicyclic structureModerate activity against cancer cell linesNot specified
N-methyl-3-azabicyclo[3.3.1]nonan-9-yl acetateDerivative with acetate moietyAntimicrobial propertiesNot specified

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions starting from cyclohexanone and appropriate amines, followed by acylation with acetyl chloride and formation of the hydrochloride salt through treatment with hydrochloric acid. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and material science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride, and how can reaction efficiency be improved?

  • Methodology : Begin with bicyclic amine scaffold functionalization, followed by nucleophilic substitution or coupling reactions to introduce the acetic acid moiety. Optimize yields using computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and intermediate stability . Monitor reaction progress via LC-MS or NMR to identify by-products. For scale-up, consider reactor design principles (e.g., continuous flow systems) to enhance mass transfer and thermal control .

Q. What analytical techniques are critical for assessing purity and structural integrity of this compound?

  • Methodology : Combine HPLC (≥98% purity threshold) with charged aerosol detection (CAD) for non-UV-active impurities . Validate structure via 1^1H/13^{13}C NMR, focusing on bicyclic proton environments (e.g., bridgehead protons at δ 3.1–3.5 ppm) and hydrochloride salt confirmation via FT-IR (N–H stretch ~2500 cm1^{-1}). Use elemental analysis (C, H, N, Cl) to verify stoichiometry .

Q. How should researchers design experiments to determine solubility and partition coefficients (logP) for this compound?

  • Methodology : Employ shake-flask methods in buffered solutions (pH 1–7.4) with octanol/water partitioning. Quantify solubility via UV-Vis spectrophotometry or gravimetric analysis. For ionic strength effects, use Hansen solubility parameters and correlate with computational predictions (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts and compare with experimental data. If crystallographic data (e.g., from related bicyclo compounds) suggests a twisted boat conformation, validate via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···Cl contacts) that may influence spectral deviations .

Q. What strategies are effective in predicting the compound’s bioactivity and target interactions?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) with homology-modeled protein targets (e.g., GPCRs or enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For ADMET profiling, apply QSAR models trained on bicyclic amine datasets .

Q. How do researchers address batch-to-batch variability in synthetic yields or impurity profiles?

  • Methodology : Implement design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading). Use multivariate analysis (PCA or PLS) to correlate impurity formation with reaction conditions. Cross-validate findings using orthogonal methods (e.g., GC-MS for volatile by-products) .

Q. What advanced techniques characterize the compound’s solid-state behavior and stability?

  • Methodology : Conduct variable-temperature X-ray diffraction (VT-XRD) to study polymorph transitions. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity. For degradation pathways, use accelerated stability testing (40°C/75% RH) and analyze products via high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. How should conflicting data on stereochemical assignments be resolved?

  • Methodology : Combine NOESY/ROESY NMR to detect through-space correlations (e.g., bridgehead proton interactions). If crystallography is unavailable for the exact compound, compare with structurally analogous bicyclo systems (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives) to infer preferred conformations .

Q. When synthetic yields vary across literature reports, what factors should be prioritized for investigation?

  • Methodology : Audit solvent purity (e.g., trace water in DMF), catalyst lot variability, and inert atmosphere integrity. Replicate reported conditions with controlled raw materials. Use reaction calorimetry to detect exothermic events that may lead to side reactions .

Methodological Notes

  • Cross-Validation : Always corroborate computational predictions (e.g., docking scores) with wet-lab assays to avoid overinterpretation .
  • Reproducibility : Document synthetic protocols in detail, including equipment calibration (e.g., stirrer speed, heating mantle accuracy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride
Reactant of Route 2
2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride

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